N3-O2Oc-O2Oc-OH

PROTAC linker design ADC bioconjugation linker conformational analysis

N3-O2Oc-O2Oc-OH, systematically named 8-(8-azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid, is a heterobifunctional click chemistry linker comprising two 8-amino-3,6-dioxaoctanoic acid (O2Oc / AEEA) units linked via an internal amide bond, with a terminal azide (N3) at one end and a carboxylic acid (COOH) at the other. With a molecular formula of C12H22N4O7, a molecular weight of 334.33 g/mol, a calculated LogP of -0.5, a topological polar surface area (tPSA) of 118 Ų, and 16 rotatable bonds, it is classified as an ADC (antibody-drug conjugate) linker and a PEG-based PROTAC linker.

Molecular Formula C12H22N4O7
Molecular Weight 334.33 g/mol
Cat. No. B15605947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-O2Oc-O2Oc-OH
Molecular FormulaC12H22N4O7
Molecular Weight334.33 g/mol
Structural Identifiers
InChIInChI=1S/C12H22N4O7/c13-16-15-2-4-21-5-7-22-9-11(17)14-1-3-20-6-8-23-10-12(18)19/h1-10H2,(H,14,17)(H,18,19)
InChIKeyJSDQHVBNBHLKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N3-O2Oc-O2Oc-OH (CAS 1254054-60-8): A Dimeric Azido-dPEG Acid Linker for ADC and PROTAC Procurement


N3-O2Oc-O2Oc-OH, systematically named 8-(8-azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid, is a heterobifunctional click chemistry linker comprising two 8-amino-3,6-dioxaoctanoic acid (O2Oc / AEEA) units linked via an internal amide bond, with a terminal azide (N3) at one end and a carboxylic acid (COOH) at the other . With a molecular formula of C12H22N4O7, a molecular weight of 334.33 g/mol, a calculated LogP of -0.5, a topological polar surface area (tPSA) of 118 Ų, and 16 rotatable bonds, it is classified as an ADC (antibody-drug conjugate) linker and a PEG-based PROTAC linker [1]. The compound participates in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups .

Why N3-O2Oc-O2Oc-OH Cannot Be Substituted by Generic Azido-PEG-Acid Linkers Without Conformational and Solubility Consequence


Although N3-O2Oc-O2Oc-OH is superficially interchangeable with simpler azido-PEGn-acid linkers such as Azido-PEG2-acid (CAS 1312309-63-9) or Azido-PEG4-acid (CAS 1257063-35-6), its dimeric O2Oc architecture with an internal amide bond introduces a discrete conformational constraint and a distinct hydrogen-bonding profile that linear PEG linkers lack . The amide bond between the two AEEA units restricts local rotational freedom and imposes a partial turn geometry, which can alter the effective end-to-end distance and the spatial presentation of the azide and carboxylic acid termini relative to linear PEG spacers . Moreover, the calculated LogP of -0.5 for N3-O2Oc-O2Oc-OH differs from that of Azido-PEG2-acid (LogP ≈ -0.35) and Azido-PEG2-acetic acid (LogP ≈ -0.13), indicating measurably greater hydrophilicity that can influence conjugate solubility, aggregation propensity, and pharmacokinetic behavior of the final ADC or PROTAC construct [1]. The AEEA-AEEA core scaffold is independently validated in the FDA-approved GLP-1 agonists semaglutide and tirzepatide, where the di-AEEA linker enhances aqueous solubility by approximately 40% relative to single-AEEA constructs, establishing that the dimeric architecture confers a non-linear solubility advantage [2]. Consequently, substituting a generic linear azido-PEG-acid for N3-O2Oc-O2Oc-OH in an optimized bioconjugate may unpredictably alter conjugate solubility, ternary complex geometry (in PROTACs), and reproducibility.

N3-O2Oc-O2Oc-OH: Quantified Differentiation Evidence Against Closest Analog Comparators


Dimeric O2Oc Architecture with Internal Amide Bond vs. Linear Azido-PEGn-Acid Linkers: Conformational and Hydrogen-Bonding Differentiation

N3-O2Oc-O2Oc-OH features an internal amide bond (-CONH-) connecting two 8-amino-3,6-dioxaoctanoic acid (AEEA) units, resulting in a dimeric architecture with 16 rotatable bonds, a hydrogen-bond donor count of 2, and a hydrogen-bond acceptor count of 7 . In contrast, linear azido-PEG4-acid (CAS 1257063-35-6) contains a continuous PEG4 chain without an internal amide, possessing only 1 hydrogen-bond donor and 6 hydrogen-bond acceptors across a spacer length of approximately 17.7 Å . The internal amide in N3-O2Oc-O2Oc-OH provides both a partial rotational barrier and an additional hydrogen-bonding site, which can stabilize specific conformations in the ternary complex and reduce the entropic penalty of binding relative to a fully flexible linear PEG spacer of comparable atom count [1].

PROTAC linker design ADC bioconjugation linker conformational analysis

LogP and Hydrophilicity Advantage of N3-O2Oc-O2Oc-OH Relative to Shorter Azido-PEG-Acid Linkers

N3-O2Oc-O2Oc-OH exhibits a calculated LogP of -0.5, indicating greater hydrophilicity than the shorter azido-PEG2-acid analog (LogP ≈ -0.35 to -0.13, depending on whether the acetic acid or propionic acid variant is considered) [1]. The more negative LogP value reflects the higher oxygen-to-carbon ratio conferred by the dual AEEA units (4 ether oxygens plus 1 amide carbonyl oxygen plus the terminal carboxyl group), which translates into a larger hydration shell and reduced non-specific hydrophobic interactions . In practice, the di-AEEA scaffold is documented to enhance aqueous solubility by approximately 40% compared to single-AEEA constructs in semaglutide side-chain applications, a validated industrial benchmark [2].

linker hydrophilicity conjugate solubility LogP comparison

Purity Specification Differentiation: Titrimetric Assay (99–100%) vs. Competing Vendors Offering ≥95% or ≥98% by HPLC

Commercially sourced N3-O2Oc-O2Oc-OH from ChemImpex is specified at 99–100% purity as determined by titration assay, with an appearance of light yellow oil or low-melting solid (mp 34–39 °C) . In comparison, the same compound from MedChemExpress (HY-151650) is listed at >98% purity, and generic vendor listings on BenchChem cite a standard purity of 95% [1]. The 99–100% titrimetric purity specification is relevant for applications where precise stoichiometric control of bioconjugation is critical, such as in the preparation of ADCs with defined drug-to-antibody ratios (DAR) or PROTACs requiring exact 1:1:1 ternary complex stoichiometry .

linker purity quality control procurement specification

Dual Click Chemistry Reactivity (CuAAC + SPAAC) as a Procurement Criterion vs. CuAAC-Only Azido Linkers

N3-O2Oc-O2Oc-OH is documented to participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups, as confirmed by multiple vendor datasheets (MedChemExpress, TargetMol, InvivoChem) . This dual reactivity is shared with many azido-PEG linkers including Azido-PEG2-acid and Azido-PEG4-acid, and therefore is not a unique differentiating feature per se. However, it distinguishes N3-O2Oc-O2Oc-OH from maleimide-terminated comparators such as Mal-O2Oc-OH (CAS 173323-23-4), which requires thiol-based conjugation chemistry and cannot be used in SPAAC or CuAAC protocols . The azide functional group also enables bioorthogonal labeling in living systems without cross-reactivity with native biological functional groups, a feature leveraged in both ADC and PROTAC design .

click chemistry SPAAC CuAAC bioorthogonal conjugation

Physical Form and Handling: Low-Melting Solid vs. Crystalline Solid Comparators—Implications for Automated Liquid Handling and Formulation

N3-O2Oc-O2Oc-OH is characterized as a light yellow oil or low-melting solid with a melting point of 34–39 °C . This physical form contrasts with AEEA-AEEA (CAS 1143516-05-5), which is a white to off-white crystalline solid with a melting point of 133–135 °C . The low melting point of N3-O2Oc-O2Oc-OH means that at ambient laboratory temperatures (~20–25 °C) it remains a solid, but it may liquefy during shipping or in warm laboratory environments, which has implications for storage (recommended at 2–8 °C) and handling during automated high-throughput dispensing . In DMSO, the compound is soluble at a concentration of 10 mM, which is the standard stock solution concentration used in most ADC and PROTAC screening workflows [1].

linker physical form automated dispensing formulation compatibility

N3-O2Oc-O2Oc-OH: Recommended Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Defined Conformational Restriction and Enhanced Hydrophilicity

When constructing PROTAC libraries for systematic linker structure-activity relationship (SAR) studies, N3-O2Oc-O2Oc-OH provides a dimeric AEEA spacer with 16 rotatable bonds, an internal amide bond that introduces partial conformational restriction, and a LogP of -0.5 that ensures greater hydrophilicity than linear PEG2 or PEG4 analogs [1]. In PROTAC design, linker length directly governs ternary complex formation and degradation efficiency; even a single ethylene glycol unit shift can alter ubiquitination efficiency by an order of magnitude . Researchers screening linker lengths should include N3-O2Oc-O2Oc-OH as a distinct conformational variant that sits between short PEG2 and longer PEG4/PEG6 linkers in terms of atom count, while offering the unique amide-induced structural feature absent in linear PEG chains.

Antibody-Drug Conjugate (ADC) Development Requiring High-Purity Azido Linker for Stoichiometric DAR Control

For ADC programs where precise drug-to-antibody ratio (DAR) control is a critical quality attribute (CQA), the 99–100% titrimetric purity grade of N3-O2Oc-O2Oc-OH from ChemImpex supports accurate stoichiometric calculations during the click chemistry conjugation step . Clinical data show that ADCs with DAR values exceeding ~6 clear rapidly due to hydrophobicity-driven aggregation, whereas optimized DARs of 2–4 require exact linker stoichiometry . The di-AEEA scaffold contributes hydrophilicity that helps mask payload lipophilicity, potentially enabling higher DAR without triggering hydrophobic aggregation, a key advantage over shorter or less hydrophilic azido-PEG linkers.

Copper-Free Intracellular Bioconjugation Using SPAAC Chemistry

N3-O2Oc-O2Oc-OH is fully compatible with strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO or BCN partners, enabling catalyst-free, copper-free click chemistry under physiological conditions . This is essential for live-cell applications, in vivo imaging, and intracellular PROTAC delivery where copper(I) catalyst toxicity would compromise cell viability. The high hydrophilicity (LogP -0.5) further supports solubility in aqueous physiological buffers, distinguishing it from more hydrophobic azido linkers that may require organic co-solvents for dissolution .

Scale-Up of Peptide-Drug Conjugates Leveraging the Industrially Validated AEEA-AEEA Scaffold

The AEEA-AEEA core architecture is the same scaffold used in the side chains of FDA-approved drugs semaglutide and tirzepatide, where it has demonstrated scalable manufacturing (multi-hundred-kilogram production capacity) and reproducible enhancement of aqueous solubility by approximately 40% [2]. By selecting N3-O2Oc-O2Oc-OH, which combines this validated di-AEEA scaffold with an azide click handle, research teams can retain the industrial-quality solubility and biocompatibility characteristics of the approved drugs while gaining the bioorthogonal conjugation versatility needed for novel ADC and PROTAC programs.

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